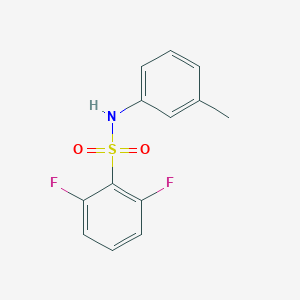
2,6-difluoro-N-(3-methylphenyl)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-difluoro-N-(3-methylphenyl)benzenesulfonamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is also known as DFB and belongs to the class of sulfonamides. DFB has been shown to have a range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
作用机制
DFB inhibits carbonic anhydrases by binding to the active site of these enzymes. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide and water to bicarbonate and protons. As a result, DFB can have a range of effects on physiological processes that depend on carbonic anhydrase activity.
Biochemical and Physiological Effects:
DFB has been shown to have a range of biochemical and physiological effects. Inhibition of carbonic anhydrases can affect acid-base balance, respiration, and ion transport. DFB has also been shown to have anti-inflammatory and anti-tumor properties, making it a potential therapeutic agent for various diseases.
实验室实验的优点和局限性
DFB has several advantages for use in lab experiments. It is a potent inhibitor of carbonic anhydrases, making it a valuable tool for studying the physiological processes that depend on these enzymes. DFB is also relatively stable and easy to synthesize, making it readily available for use in research. However, DFB also has some limitations. It can have off-target effects on other enzymes, and its use in vivo may be limited due to its potential toxicity.
未来方向
There are several future directions for research on DFB. One area of interest is the development of DFB derivatives with improved selectivity and potency for specific carbonic anhydrase isoforms. Another area of interest is the use of DFB as a therapeutic agent for diseases such as inflammation and cancer. Further studies are also needed to better understand the potential toxic effects of DFB and its derivatives. Overall, DFB is a promising compound for scientific research, with potential applications in a range of fields.
合成方法
DFB can be synthesized using a variety of methods. One commonly used method involves the reaction of 3-methylbenzenesulfonyl chloride with 2,6-difluoroaniline in the presence of a base such as triethylamine. This reaction results in the formation of DFB as a white solid.
科学研究应用
DFB has been used in numerous scientific studies due to its ability to inhibit the activity of carbonic anhydrase enzymes. Carbonic anhydrases are enzymes that play a crucial role in various physiological processes, including acid-base balance, respiration, and ion transport. Inhibition of carbonic anhydrases can have a range of effects on these processes, making DFB a valuable tool for researchers in fields such as biochemistry, physiology, and pharmacology.
属性
产品名称 |
2,6-difluoro-N-(3-methylphenyl)benzenesulfonamide |
|---|---|
分子式 |
C13H11F2NO2S |
分子量 |
283.3 g/mol |
IUPAC 名称 |
2,6-difluoro-N-(3-methylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H11F2NO2S/c1-9-4-2-5-10(8-9)16-19(17,18)13-11(14)6-3-7-12(13)15/h2-8,16H,1H3 |
InChI 键 |
YFOUDYYDSLVPIG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=C(C=CC=C2F)F |
规范 SMILES |
CC1=CC(=CC=C1)NS(=O)(=O)C2=C(C=CC=C2F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-(1-cyclohexen-1-yl)ethyl]-2,6-difluorobenzamide](/img/structure/B261807.png)
![Ethyl 1-{[3-(trifluoromethyl)phenyl]sulfonyl}-3-piperidinecarboxylate](/img/structure/B261815.png)
![Ethyl 1-[(3-bromophenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B261822.png)


![N-[3-(4-morpholinyl)propyl]-2-propylpentanamide](/img/structure/B261828.png)
![2-phenyl-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B261829.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2,4-difluorobenzenesulfonamide](/img/structure/B261830.png)



![2,6-difluoro-N-[2-(4-morpholinyl)ethyl]benzenesulfonamide](/img/structure/B261846.png)
